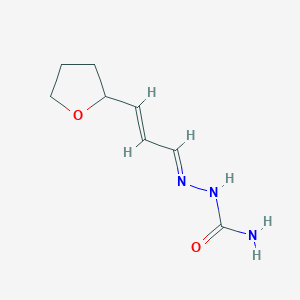
3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a chlorine atom at the 6-position and an iodophenyl group at the 2-position. The unique structural features of this compound make it a valuable candidate for various chemical reactions and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)- typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Iodophenyl Substitution: The iodophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an appropriate iodophenyl boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine or iodine atoms.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: The pathways affected by the compound can include cell signaling, apoptosis, and metabolic pathways, depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-(4-Iodophenyl)imidazo[1,2-a]pyridine:
6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one: A structurally related compound with different biological activities.
Uniqueness
3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)- stands out due to its unique combination of a pyridazinone core with chlorine and iodophenyl substituents, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
61442-14-6 |
|---|---|
分子式 |
C10H6ClIN2O |
分子量 |
332.52 g/mol |
IUPAC 名称 |
6-chloro-2-(4-iodophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6ClIN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H |
InChI 键 |
KFWNNAVQLBXDPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)



![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)






